molecular formula C5H8N2 B021910 3,4-Dimethyl-1H-pyrazole CAS No. 2820-37-3

3,4-Dimethyl-1H-pyrazole

Cat. No.: B021910
CAS No.: 2820-37-3
M. Wt: 96.13 g/mol
InChI Key: VQTVFIMEENGCJA-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The molecular formula of this compound is C5H8N2, and it has a molecular weight of 96.13 g/mol . This compound is known for its versatility in various chemical reactions and its applications in different fields, including agriculture, pharmaceuticals, and materials science.

Mechanism of Action

Target of Action

The primary target of 3,4-Dimethyl-1H-pyrazole is the ammonia monooxygenase enzyme (AMO) . This enzyme is found in ammonia-oxidizing bacteria (AOB) and archaea (AOA), and plays a crucial role in the nitrification process . The compound also has antileishmanial and antimalarial activities .

Mode of Action

This compound interacts with its target, the AMO enzyme, by inhibiting its activity . This inhibition prevents the conversion of ammonia to nitrite, a key step in the nitrification process .

Biochemical Pathways

By inhibiting the AMO enzyme, this compound affects the nitrification pathway, a key process in the nitrogen cycle . This results in a decrease in the conversion of ammonia to nitrite, thereby reducing nitrogen loss from soil and increasing nitrogen use efficiency .

Pharmacokinetics

It is known that the compound is used in agriculture, where it is applied to crops to prevent nitrogen loss from soil This suggests that the compound may be absorbed into the soil and distributed throughout the crop’s root system

Result of Action

The inhibition of the AMO enzyme by this compound results in a decrease in the conversion of ammonia to nitrite . This leads to reduced nitrogen loss from soil, increased nitrogen use efficiency, and potentially boosted crop yields . A meta-analysis found no influence of this compound on net crop yield . In terms of its antileishmanial and antimalarial activities, the compound has been shown to have potent in vitro antipromastigote activity .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the compound may be less effective in acidic soils and in the post-harvest period . It may also boost yields in alkaline soil . The compound is deemed safe by extensive standard toxicology and ecotoxicology tests , suggesting that it has a good environmental profile.

Properties

IUPAC Name

4,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-4-3-6-7-5(4)2/h3H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTVFIMEENGCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182465
Record name 3,4-Dimethyl-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2820-37-3
Record name 3,4-Dimethylpyrazole
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URL https://commonchemistry.cas.org/detail?cas_rn=2820-37-3
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Record name 3(5),4-Dimethylpyrazole
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Record name 3,4-Dimethyl-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethyl-1H-pyrazole
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Record name 3,4-DIMETHYL-1H-PYRAZOLE
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Record name 3(5),4-DIMETHYLPYRAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,4-DMP work as a nitrification inhibitor?

A: While the exact mechanism is still under investigation, 3,4-DMP is thought to inhibit the activity of ammonia-oxidizing bacteria (AOB) in the soil. These bacteria play a crucial role in the nitrification process, converting ammonia from fertilizers into nitrate. [, ] By suppressing AOB activity, 3,4-DMP can reduce nitrate leaching into groundwater and minimize the emission of the potent greenhouse gas, nitrous oxide.

Q2: What are the challenges in analyzing 3,4-DMP in soil samples?

A: Due to its small size and polar nature, 3,4-DMP can be difficult to retain and separate from soil matrices during analysis. [] This poses a challenge for accurate quantification. Traditional methods often require extensive sample preparation to remove interfering compounds.

Q3: How do researchers overcome these analytical challenges?

A: Recent studies have explored the use of ion-pair LC-MS/MS as a more sensitive and selective method for quantifying 3,4-DMP in soil. [, ] This technique involves adding ion-pairing reagents to the mobile phase, which improves the retention of 3,4-DMP on the chromatographic column, leading to better separation and detection. Additionally, the use of a stable isotope-labeled internal standard like 3,4-DMP-15N2 can significantly improve the accuracy and precision of the analysis. []

Q4: What do we know about the persistence and mobility of 3,4-DMP in soil?

A: Research indicates that 3,4-DMP has a relatively short half-life in soil, ranging from 5 days in the topsoil to approximately a month in deeper layers. [] This suggests that the compound is relatively rapidly degraded in the soil environment. Additionally, studies indicate limited mobility of 3,4-DMP through the soil profile, suggesting a lower risk of leaching into groundwater compared to some other nitrification inhibitors. []

Q5: How does the structure of 3,4-DMP relate to its activity as a nitrification inhibitor?

A: While specific structure-activity relationship (SAR) studies focusing on 3,4-DMP are limited in the provided literature, it is known that even minor structural modifications to the pyrazole ring can significantly influence the compound's activity. [, ] Further research in this area is crucial to optimize the efficacy and minimize any potential environmental impact of 3,4-DMP and its derivatives.

Q6: Does 3,4-DMP interact with organic matter in the soil?

A: Yes, research using Nuclear Magnetic Resonance (NMR) spectroscopy suggests that 3,4-DMP can interact with humic substances, a major component of soil organic matter. [] This interaction could potentially influence the availability, mobility, and persistence of 3,4-DMP in different soil types, highlighting the importance of understanding these interactions for predicting its efficacy in various agricultural settings.

Q7: What are the future directions for research on 3,4-DMP?

A7: Future research should focus on a more in-depth understanding of:

  • The development of sustainable and cost-effective synthesis methods for 3,4-DMP. []

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